![molecular formula C13H15NO4 B2379339 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid CAS No. 879065-06-2](/img/structure/B2379339.png)
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds with a pyrrolidinone ring can be achieved through various methods. For instance, levetiracetam, a compound with a similar structure, was synthesized from l-methionine . Another method involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidinone ring in similar compounds has been found to have a half-chair conformation . Molecules are linked by N—H⋯O hydrogen bonds to form layers parallel to the bc plane .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(2-oxopyrrolidin-1-yl)benzoic Acid, include a molecular weight of 205.21 g/mol, a topological polar surface area of 57.6 Ų, and a rotatable bond count of 2 .Scientific Research Applications
- Pyrrolidine Scaffold : The pyrrolidine ring in this compound serves as a versatile scaffold for drug development. Its sp³ hybridization allows efficient exploration of pharmacophore space, contributing to stereochemistry and three-dimensional coverage. Researchers have synthesized derivatives with potential therapeutic effects .
- PDE4B Inhibitors : The compound has been used as a reagent in the preparation of pyrazolopyridines, which exhibit inhibitory activity against phosphodiesterase 4B (PDE4B) enzymes .
- Levetiracetam Derivatives : Levetiracetam, an antiepileptic drug, contains a similar pyrrolidine moiety. Investigating derivatives of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid could lead to novel antiepileptic agents .
Medicinal Chemistry and Drug Discovery
Neurological Disorders
Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of pyrazolopyridines as pde4b inhibitors
Pharmacokinetics
The compound’s molecular weight (18719300 ) suggests that it could be absorbed in the gastrointestinal tract after oral administration. The compound’s stability under various storage conditions suggests it may have a reasonable half-life .
Action Environment
The compound’s stability under various storage conditions suggests it may be resistant to degradation in different environments .
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . This could potentially include “2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid” and similar compounds.
properties
IUPAC Name |
2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-6-3-7-14(12)8-9-18-11-5-2-1-4-10(11)13(16)17/h1-2,4-5H,3,6-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXSNCLVWSWPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331224 |
Source
|
Record name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203562 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid | |
CAS RN |
879065-06-2 |
Source
|
Record name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.